3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with an ethyl group and a pyrazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole.
Uniqueness
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene and pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-(5-ethylthiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-4-5-8(14-7)9-6(2)10(11)13-12-9/h4-5H,3H2,1-2H3,(H3,11,12,13) |
InChI Key |
BFYUUWMYYJAVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
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